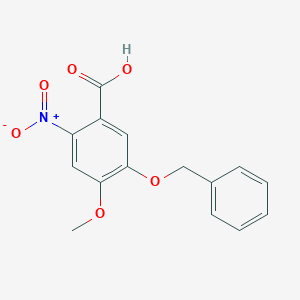

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid

Description

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid: is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name |

4-methoxy-2-nitro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUIZUTZPMISIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356297 | |

| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60564-37-6 | |

| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as the starting material. The synthesis proceeds via:

-

Benzylation of the phenolic hydroxyl group using benzyl bromide (BnBr) under basic conditions.

-

Nitration of the aromatic ring to introduce the nitro group at position 2.

Key Steps and Conditions

-

Benzylation :

Vanillic acid is dissolved in a mixture of ethanol and aqueous NaOH (2.0 M). BnBr is added, and the reaction is stirred at 65°C for 8 hours. Acidification with HCl precipitates 4-benzyloxy-3-methoxybenzoic acid. -

Nitration :

The benzylated intermediate is treated with concentrated nitric acid (HNO₃) in acetic anhydride at 0–5°C. The nitro group is introduced ortho to the carboxylic acid, yielding 5-benzyloxy-4-methoxy-2-nitrobenzoic acid.

Challenges

-

Regioselectivity : Nitration must avoid para positions relative to methoxy and benzyloxy groups. Low temperatures (0–5°C) suppress polysubstitution.

-

Purification : Crystallization from ethanol removes byproducts like dinitro derivatives.

Esterification-Nitration-Benzylation Approach

Reaction Pathway

This method prioritizes nitration before benzylation to mitigate steric hindrance:

-

Esterification of vanillic acid to methyl vanillate.

-

Nitration of the ester.

-

Benzylation of the phenolic hydroxyl group.

Key Steps and Conditions

-

Esterification :

Vanillic acid reacts with methanol in the presence of H₂SO₄ at reflux, yielding methyl 4-hydroxy-3-methoxybenzoate. -

Nitration :

The ester is treated with HNO₃ in H₂SO₄ at 0°C, introducing the nitro group at position 2. -

Benzylation :

The nitrated ester undergoes benzylation with BnBr and K₂CO₃ in DMF, followed by hydrolysis to the carboxylic acid.

Advantages

-

Improved Nitration Efficiency : The electron-withdrawing ester group directs nitration to position 2, avoiding competing substitution patterns.

-

Scalability : This route is adaptable to continuous flow systems for industrial production.

Demethylation-Protection Strategy

Reaction Pathway

A patent (JP2007031331A) describes the synthesis from 4,5-dimethoxy-2-nitrobenzoic acid:

-

Selective demethylation at position 5 using BBr₃.

-

Benzylation of the resulting hydroxyl group.

Key Steps and Conditions

Limitations

-

Sensitivity to Over-Demethylation : Excess BBr₃ or prolonged reaction times lead to complete demethylation.

-

Cost : BBr₃ is expensive compared to other demethylating agents.

Continuous Flow Hydrogenation for Intermediate Synthesis

Reaction Pathway

A scalable method for generating intermediates involves:

Key Steps and Conditions

Industrial Relevance

-

Throughput : Flow systems achieve 90% conversion in 10 minutes, compared to 12 hours in batch processes.

-

Byproduct Minimization : Selective hydrogenation avoids benzyl group removal.

Comparative Analysis of Methods

Critical Considerations

-

Regiochemical Control : Nitration position is influenced by directing effects of methoxy and benzyloxy groups. Computational modeling (e.g., DFT) predicts substitution patterns to guide experimental design.

-

Green Chemistry : Solvent-free benzylation and catalytic hydrogenation align with sustainable practices.

-

Purity Requirements : HPLC analysis confirms >98% purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amino-substituted benzoic acids.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in:

- Synthesis of Pharmaceuticals : As an intermediate in the development of drugs.

- Agrochemicals : Used in the formulation of pesticides and herbicides .

Biology

The compound has shown potential biological activities, particularly in cancer research. Its applications include:

-

Antitumor Properties : Studies indicate significant cytotoxic activity against various cancer cell lines, such as A2780 (ovarian cancer) and K562 (leukemia). The mechanism involves binding to DNA, disrupting replication processes .

Cell Line GI50 (µM) LC50 (µM) A2780 12.5 25 K562 15.0 30 SW1222 10.0 20 - Enzyme Inhibition Studies : Due to its structural similarities with biologically active molecules, it is used to study enzyme interactions and receptor binding .

Case Study 1: Cytotoxicity Assessment

In a specific study assessing the cytotoxic effects of this compound on cancer cell lines, researchers employed the sulforhodamine B (SRB) assay to evaluate cell viability. The results demonstrated a dose-dependent response indicating its potential as an anticancer agent.

Case Study 2: Mechanism of Action

Research indicates that this compound interacts with DNA by forming an acid-labile aminal bond with guanine, which leads to structural alterations that hinder transcription and replication processes. This selective targeting of cancer cells while sparing normal cells highlights its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-Methoxybenzoic acid: Lacks the benzyloxy and nitro groups, making it less reactive in certain chemical reactions.

5-Nitro-2-methoxybenzoic acid: Similar structure but lacks the benzyloxy group, affecting its solubility and reactivity.

5-(Benzyloxy)-2-nitrobenzoic acid: Similar but lacks the methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, a compound with the molecular formula C16H15NO6, has garnered attention for its potential biological activities. This article consolidates various research findings, case studies, and data tables to elucidate its biological effects and mechanisms of action.

The compound features several functional groups: a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid backbone. These structural elements play a significant role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or gene expression, contributing to its potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, showing promising antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for some derivatives are summarized in the following table:

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast) | 3.1 |

| This compound | HCT116 (colon) | 4.4 |

| This compound | HEK293 (kidney) | 5.3 |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining relatively low toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. It was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are presented below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Antiproliferative Effects : A study published in MDPI evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The study also explored the compound's mechanism of action, suggesting that it may induce apoptosis in cancer cells .

- Antimicrobial Efficacy Assessment : Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. Results indicated that it could inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic.

Q & A

Basic Question: What synthetic routes are available for 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

A common approach involves starting with 5-hydroxy-4-methoxy-2-nitrobenzoic acid, followed by benzylation. For example, refluxing the starting material with benzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (e.g., THF or DMF) achieves benzyl group introduction. Critical steps include:

- Acid chloride formation : Treating intermediates with SOCl₂ to enhance reactivity for coupling reactions .

- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Yield optimization requires controlled temperature (reflux at 80–100°C) and stoichiometric excess of benzylating agents (1.2–1.5 eq). Monitoring via TLC or HPLC ensures reaction completion.

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ or [M−H]⁻ ions). For derivatives, deviations <5 ppm validate molecular composition .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for nitro-substituted benzene), benzyloxy protons (δ 5.1–5.3 ppm), and methoxy groups (δ 3.8–4.0 ppm). DEPT-135 confirms CH₂/CH₃ groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N values (e.g., C: ±0.3%, H: ±0.1%) .

Advanced Question: How can computational modeling predict the reactivity of the nitro group in further functionalization?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group electronic effects:

- Electrophilic Substitution : Nitro groups direct electrophiles to meta positions. LUMO maps predict sites for nucleophilic attack .

- Reduction Pathways : Simulate nitro-to-amine reduction using H₂/Pd-C, evaluating activation energies for solvent-dependent selectivity (e.g., ethanol vs. THF) .

Software: Gaussian or ORCA for geometry optimization; VMD for visualization.

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELX-TL for structure solution and refinement, ensuring R-factor <5% .

- ORTEP Visualization : Analyze torsion angles (e.g., benzyloxy vs. methoxy dihedral angles) to confirm steric effects. Discrepancies >5° from idealized geometry suggest conformational strain .

- Twinned Data Refinement : For challenging crystals, SHELXL’s TWIN/BASF commands correct for twinning .

Advanced Question: What strategies mitigate competing side reactions during benzylation of the phenolic hydroxyl group?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation using CH₃I/K₂CO₃) to prevent nucleophilic interference .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance benzyl chloride reactivity in biphasic systems .

- Kinetic Monitoring : In situ IR tracks benzyloxy group formation (C–O stretch at ~1250 cm⁻¹). Quench unreacted benzyl chloride with aqueous NaHCO₃ .

Basic Question: What chromatographic methods are effective for separating this compound from regioisomers?

Methodological Answer:

- Reverse-Phase HPLC : C18 column with mobile phase (ACN:H₂O + 0.1% TFA), gradient 50–70% ACN over 20 min. Retention time differences >2 min distinguish isomers .

- TLC : Silica gel 60 F₂₅₄ plates; eluent CHCl₃:MeOH (9:1). UV visualization at 254 nm highlights nitro-aromatic spots .

Advanced Question: How does the compound’s electronic structure influence its UV-Vis absorption properties?

Methodological Answer:

- TD-DFT Calculations : Predict λ_max using CAM-B3LYP/6-311+G(d,p). Nitro and benzyloxy groups induce bathochromic shifts via π→π* transitions (250–300 nm) .

- Solvatochromism : Compare absorption in polar (e.g., MeOH) vs. nonpolar (e.g., cyclohexane) solvents. Hypsochromic shifts in polar solvents indicate intramolecular charge transfer .

Advanced Question: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the nitro group enhances electrophilicity, risking hydrolysis. Monitor via ¹H NMR (disappearance of benzyloxy signals) .

- Basic Conditions : Deprotonation of the carboxylic acid increases solubility but may cleave the benzyl ether. Stabilize with non-nucleophilic bases (e.g., DBU) in anhydrous DMF .

Accelerated stability studies (40°C/75% RH) quantify degradation pathways using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.